molecular formula C18H14F7N3OS B6068968 N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide

N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide

Cat. No.: B6068968
M. Wt: 453.4 g/mol
InChI Key: DSGWLNASRGYLPK-UHFFFAOYSA-N
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Description

N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide is a complex organic compound that features a thiophene ring, a cyano group, and a fluorobenzamide moiety

Properties

IUPAC Name

N-[2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F7N3OS/c1-3-10-9(2)30-15(12(10)8-26)28-16(17(20,21)22,18(23,24)25)27-14(29)11-6-4-5-7-13(11)19/h4-7,28H,3H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGWLNASRGYLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

    Attachment of the Hexafluoropropane Moiety: This step involves the reaction of the thiophene derivative with hexafluoropropane derivatives under controlled conditions.

    Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the intermediate with 2-fluorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in various substitution reactions, especially at the benzamide and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Heterocycles: The compound can be used as a precursor for the synthesis of various heterocyclic compounds.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.

Industry

    Materials Science: Applications in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide involves its interaction with specific molecular targets. The cyano and fluorobenzamide groups may interact with enzymes or receptors, modulating their activity. The thiophene ring can also participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-benzamide
  • **N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-chlorobenzamide

Uniqueness

The presence of the fluorobenzamide moiety distinguishes N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide from its analogs. This fluorine substitution can significantly alter the compound’s electronic properties, biological activity, and overall stability.

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